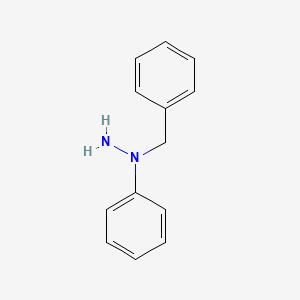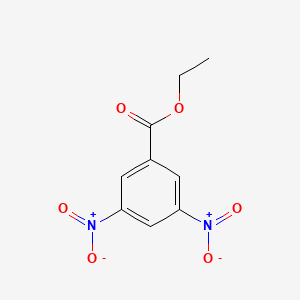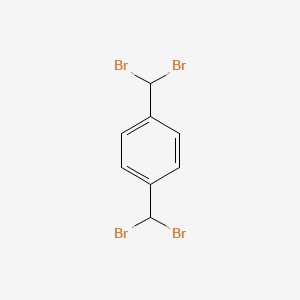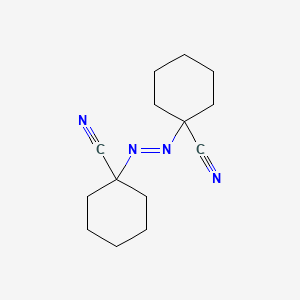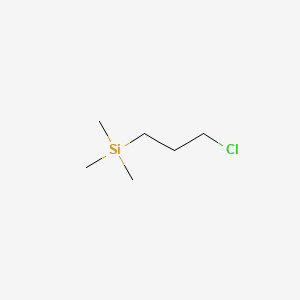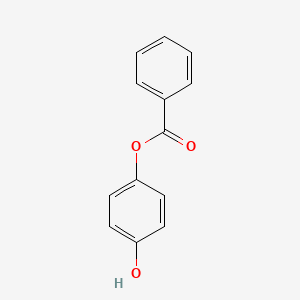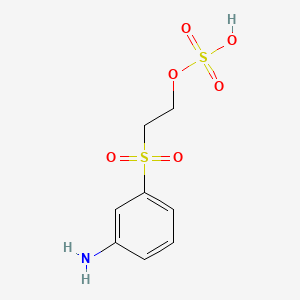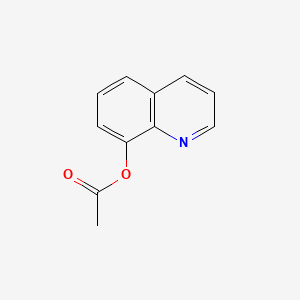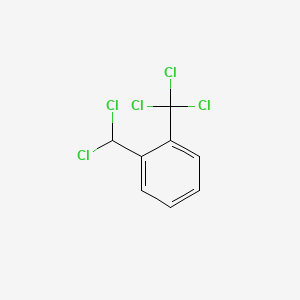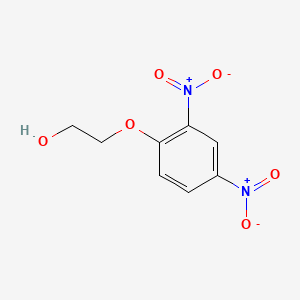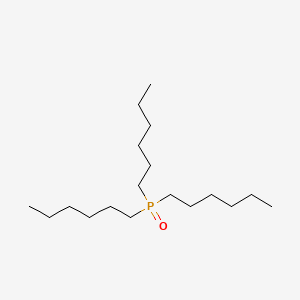
Tétracyclododécène
Vue d'ensemble
Description
tetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a complex organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound is also known by other names such as Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-9-ene . It is characterized by its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
tetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several scientific research applications:
Chemistry: It is used as a reagent for the synthesis of cyclic olefin copolymers.
Biology: Its unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Mécanisme D'action
Target of Action
Tetracyclododecene, also known as 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-, is primarily used in the field of polymer science . Its primary targets are the monomers that it interacts with during the polymerization process .
Mode of Action
Tetracyclododecene interacts with its targets through a process called Ring Opening Metathesis Polymerization (ROMP) . In this process, Tetracyclododecene opens up its cyclic structure and forms a polymer with other monomers . This interaction results in the formation of high-molecular-weight polymers .
Biochemical Pathways
The biochemical pathway involved in the action of Tetracyclododecene is the ROMP pathway . This pathway involves the breaking of the cyclic structure of Tetracyclododecene and the formation of a polymer with other monomers . The downstream effects of this pathway include the formation of high-molecular-weight polymers .
Result of Action
The molecular result of Tetracyclododecene’s action is the formation of high-molecular-weight polymers . On a cellular level, if Tetracyclododecene were to be used in a biological context, its effects would depend on the specific cells and biological system in which it is used.
Action Environment
The action, efficacy, and stability of Tetracyclododecene can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the ROMP process and thus the formation of polymers . Additionally, the presence of other chemicals or substances in the environment can also interact with Tetracyclododecene and affect its polymerization process .
Analyse Biochimique
Biochemical Properties
Tetracyclododecene plays a significant role in biochemical reactions, particularly in the synthesis of cyclic olefin copolymers (COCs). It interacts with various enzymes and proteins during these reactions. For instance, it is involved in ring-opening metathesis polymerization (ROMP) processes, where it interacts with catalysts such as vanadium-alkylidene complexes . These interactions are crucial for the formation of high-molecular-weight polymers with specific properties, such as high glass transition temperatures and thermal stability .
Cellular Effects
The effects of Tetracyclododecene on cellular processes are primarily observed in its role in polymer synthesis. While direct cellular effects are less documented, its involvement in creating materials that interact with cells is significant. For example, cyclic olefin polymers synthesized using Tetracyclododecene can influence cell function by providing biocompatible surfaces for cell growth and differentiation . These materials can impact cell signaling pathways, gene expression, and cellular metabolism by providing a stable and inert environment for various cellular processes .
Molecular Mechanism
At the molecular level, Tetracyclododecene exerts its effects through binding interactions with catalysts and other biomolecules involved in polymerization reactions. The compound’s structure allows it to participate in ROMP, where it undergoes a series of chemical transformations to form polymers . These reactions often involve the activation or inhibition of specific enzymes, leading to changes in gene expression and the overall biochemical environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetracyclododecene can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under various conditions, allowing for consistent polymerization reactions .
Dosage Effects in Animal Models
The effects of Tetracyclododecene in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions .
Metabolic Pathways
Tetracyclododecene is involved in various metabolic pathways, particularly those related to polymer synthesis. It interacts with enzymes and cofactors that facilitate its incorporation into cyclic olefin polymers . These interactions can affect metabolic flux and the levels of metabolites involved in the polymerization process . The compound’s role in these pathways highlights its importance in creating materials with specific biochemical properties .
Transport and Distribution
Within cells and tissues, Tetracyclododecene is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to areas where it can participate in polymerization reactions. The distribution of Tetracyclododecene within cells can influence its effectiveness in creating biocompatible materials .
Subcellular Localization
The subcellular localization of Tetracyclododecene is crucial for its activity and function. The compound is often directed to specific compartments or organelles where it can interact with enzymes and other biomolecules involved in polymer synthesis . Targeting signals and post-translational modifications may play a role in directing Tetracyclododecene to these locations, ensuring its proper function in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tetracyclo[6.2.1.13,6.02,7]dodec-4-ene can be synthesized through the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The same hydrocarbon can also be isolated as a by-product in the preparation of 2,5-norbornadiene by the condensation of cyclopentadiene with acetylene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the compound’s unique structure and the presence of multiple fused rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene
- 1,4:5,8-Dimethanonaphthalene,1,2,3,4,4a,5,8,8a-octahydro-, (1α,4α,5β,8β)-
- 1,4:5,8-Dimethanonaphthalene,1,2,3,4,4a,5,8,8a-octahydro-, (1α,4α,4aα,5β,8β,8aα)-
Uniqueness
tetracyclo[6.2.1.13,6.02,7]dodec-4-ene stands out due to its specific arrangement of fused rings and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro- involves a series of reactions that convert starting materials into the desired product. The key steps in the synthesis pathway include the formation of a bicyclic intermediate, followed by reduction and dehydrogenation reactions to form the final product.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "2-bromo-1,4-dimethylnaphthalene", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: React 1,2,3,4-tetrahydronaphthalene with 2-bromo-1,4-dimethylnaphthalene in the presence of copper sulfate and sodium bicarbonate to form a bicyclic intermediate.", "Step 2: Reduce the bicyclic intermediate using sodium borohydride in acetic acid to form a dihydro compound.", "Step 3: Dehydrogenate the dihydro compound using sodium hydroxide and copper sulfate to form the desired product, 1,4:5,8-Dimethano-naphthalene,1,2,4,4a,8,8,8a-octahydro-.", "Step 4: Purify the product using hydrochloric acid, sodium nitrite, and water to remove impurities and obtain the final product." ] } | |
Numéro CAS |
21635-90-5 |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
(1R,3R,6S,8S)-tetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-2,7-12H,3-6H2/t7-,8+,9+,10-,11?,12? |
Clé InChI |
XBFJAVXCNXDMBH-GEDKWGBFSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C3C2[C@H]4C[C@@H]3C=C4 |
SMILES |
C1CC2CC1C3C2C4CC3C=C4 |
SMILES canonique |
C1CC2CC1C3C2C4CC3C=C4 |
| 36012-52-9 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetracyclododecene?
A1: The molecular formula of Tetracyclododecene is C12H16, and its molecular weight is 160.25 g/mol.
Q2: What spectroscopic data is available for characterizing Tetracyclododecene?
A2: Various spectroscopic techniques, including nuclear magnetic resonance spectroscopy (NMR) - both 1H and 13C, and differential scanning calorimetry (DSC) have been employed to characterize Tetracyclododecene and its polymers. [, ] Researchers often use 2D NMR techniques like COSY and HSQC for detailed structural analysis. []
Q3: What are the typical applications of polymers derived from Tetracyclododecene?
A3: Tetracyclododecene-based polymers find applications as high-performance materials, including optical lenses, optical disks, optical films, and optical fibers due to their excellent thermal and optical properties. [] They are also explored for their potential in plastic substrates due to properties like high glass transition temperature, low shrinkage, and low moisture absorption. []
Q4: How does the incorporation of Tetracyclododecene affect the properties of ethylene copolymers?
A4: Incorporating Tetracyclododecene into ethylene copolymers significantly enhances their glass transition temperature (Tg). [] This increase in Tg is directly proportional to the Tetracyclododecene content. Notably, Tetracyclododecene-based copolymers exhibit higher Tg values than their norbornene counterparts with the same cyclic olefin content. [, ]
Q5: How does the presence of Tetracyclododecene in dicing sheets impact their performance?
A5: The addition of Tetracyclododecene to polyethylene in dicing sheet base films enhances their elongation properties during the expanding step, crucial for full-cut dicing processes. [, ] This modification enables the production of dicing sheets with excellent stretchability while reducing dicing debris during the cutting process.
Q6: What are the common catalyst systems employed in the ring-opening metathesis polymerization (ROMP) of Tetracyclododecene?
A6: Several catalyst systems effectively initiate the ROMP of Tetracyclododecene. These include titanium-based ternary systems, tungsten-based ternary systems, and ruthenium-based Grubbs catalysts. [] Among these, the Grubbs 1st catalyst exhibits the highest activity for Tetracyclododecene polymerization. []
Q7: How does the choice of catalyst system affect the ROMP of Tetracyclododecene?
A7: Different catalyst systems exhibit varying activities and sensitivities during Tetracyclododecene ROMP. While the tungsten-based catalyst demonstrates higher activity than the titanium-based system, it is more susceptible to gelation during polymerization. []
Q8: What strategies are employed to control the molecular weight of polymers obtained from the ROMP of Tetracyclododecene?
A8: The molecular weight of the resulting polymers can be controlled by incorporating a chain transfer agent, such as 1-Hexene, during the ROMP of Tetracyclododecene. [] This allows for the tailoring of polymer properties for specific applications.
Q9: How does the stereospecificity of the catalyst impact the properties of polynorbornene and poly(tetracyclododecene)?
A9: The stereospecificity of the catalyst plays a crucial role in determining the tacticity (isotactic vs. syndiotactic) of the resulting polymers. This, in turn, significantly influences their physical properties, including crystallinity and melting temperature. []
Q10: What is the role of hydrogenation in modifying the properties of polymers derived from Tetracyclododecene?
A10: Hydrogenation of polymers obtained from Tetracyclododecene ROMP is crucial for achieving desirable thermal properties. Complete hydrogenation is essential for high thermal stability. The hydrogenated polymers exhibit superior thermal stability compared to their non-hydrogenated counterparts. [, ]
Q11: Have computational chemistry techniques been employed in the study of Tetracyclododecene and its polymers?
A11: Yes, theoretical calculations using computational tools like Gaussian 03 have been employed to understand the impact of structural modifications on the polymerization activity of functionalized norbornene monomers. These calculations investigate the relationship between polymerisation activity and parameters like bond lengths, bond angles, and Mulliken atomic charges. []
Q12: How do structural modifications to Tetracyclododecene or related monomers impact polymerization activity?
A12: Studies on functionalized norbornene monomers, structurally related to Tetracyclododecene, reveal that the introduction of methylene spacers between the norbornene ring and a functional group can significantly influence the polymerization activity. [] This effect is attributed to the electronic influence of the functional group on the reactivity of the double bond involved in polymerization.
Q13: What challenges are associated with the stability of Tetracyclododecene-based polymers during photodegradation?
A13: Research indicates that ethylene-norbornene copolymers are more susceptible to photodegradation compared to ethylene-tetracyclododecene copolymers. [] This difference in photostability highlights the role of the cyclic olefin structure in determining the long-term performance of these materials.
Q14: How are the thermal properties of polymers derived from Tetracyclododecene characterized?
A14: Thermal properties, including glass transition temperature (Tg) and thermal stability, are routinely analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


